molecular formula C7H15NO2 B1311136 (R)-2-Amino-2,4-dimethylpentanoic acid CAS No. 29589-03-5

(R)-2-Amino-2,4-dimethylpentanoic acid

Cat. No. B1311136
CAS RN: 29589-03-5
M. Wt: 145.2 g/mol
InChI Key: ARSWQPLPYROOBG-SSDOTTSWSA-N
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Description

(R)-2-Amino-2,4-dimethylpentanoic acid, more commonly referred to as (R)-MeAmp, is an amino acid that has recently become of interest in the scientific community. It is a non-proteinogenic amino acid, meaning that it is not one of the 20 amino acids that are found in proteins. This amino acid has been found to have a variety of applications in the scientific community, such as in the synthesis of peptides and proteins, and in the study of biochemical and physiological effects.

Scientific Research Applications

Biological Significance and Synthetic Approaches

Nonproteinogenic amino acids, including derivatives similar to (R)-2-Amino-2,4-dimethylpentanoic acid, have found applications in the synthesis of biologically active compounds. These amino acids serve as building blocks for creating new molecules or modifying peptidic entities to alter their biological behavior. The structural complexity of these molecules, having two vicinal chiral centers, has posed a challenge for synthetic organic chemists, especially in the synthesis of enantiopure materials. This area has seen significant interest due to the potential of these compounds in developing therapeutics and understanding biological pathways (Viso et al., 2011).

Conformational Analyses of Amino Acid Derivatives

The conformational analysis of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, which are structurally related to (R)-2-Amino-2,4-dimethylpentanoic acid, has been reported. These studies have helped understand the structural preferences of these amino acid derivatives in different environments, contributing to the design of molecules with desired biological activities. Such analyses are crucial for drug design and understanding molecular interactions within biological systems (Nitek et al., 2020).

Synthesis of Biologically Active Compounds

The enzymatic synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach showcases the utility of similar amino acids in producing chiral building blocks. This method involves coupling an aldol reaction with a stereoselective transamination, highlighting the versatility of amino acids in synthesizing compounds with potential therapeutic applications. Such innovative synthetic routes expand the toolbox for producing enantiopure amino acids and their derivatives, offering broad applications in medicinal chemistry and drug development (Hernández et al., 2017).

Chemical and Structural Studies

Chemical and structural studies of amino acid derivatives, including those structurally related to (R)-2-Amino-2,4-dimethylpentanoic acid, have contributed significantly to the understanding of their properties and potential applications. For instance, the study of macrocyclic diorganotin complexes of gamma-amino acid dithiocarbamates demonstrates the capacity of amino acid derivatives to form complexes that can act as hosts for ion-pair recognition. These findings open new avenues for the development of sensor and recognition elements in analytical and bioanalytical chemistry (Cruz-Huerta et al., 2008).

properties

IUPAC Name

(2R)-2-amino-2,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSWQPLPYROOBG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@](C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-2,4-dimethylpentanoic acid

CAS RN

29589-03-5
Record name alpha-Methylleucine, D-
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Record name .ALPHA.-METHYLLEUCINE, D-
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